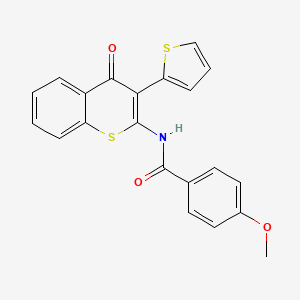

4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide

Description

4-Methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide is a synthetic benzamide derivative featuring a thiochromenone scaffold substituted with a thiophene ring and a 4-methoxybenzamide group. This compound has garnered attention for its selective binding to δ-subunit-containing γ-aminobutyric acid type A receptors (δ-GABAARs), making it a valuable positron emission tomography (PET) ligand for neuroimaging studies . Radiolabeled with carbon-11 ([<sup>11</sup>C]), it demonstrates excellent brain penetrance and specificity for δ-GABAARs, which are implicated in neurological disorders such as epilepsy, anxiety, and neuropathic pain . Its development addresses the need for non-invasive tools to study extrasynaptic GABAA receptor populations in vivo .

Properties

IUPAC Name |

4-methoxy-N-(4-oxo-3-thiophen-2-ylthiochromen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3S2/c1-25-14-10-8-13(9-11-14)20(24)22-21-18(17-7-4-12-26-17)19(23)15-5-2-3-6-16(15)27-21/h2-12H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIDRWQNWYJAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3S2)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

Formation of the thiochromene core: This can be achieved through cyclization reactions involving thiophenes and appropriate aldehydes or ketones.

Introduction of the methoxy group: This step might involve methylation reactions using reagents like methyl iodide.

Formation of the benzamide moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions might target the carbonyl groups present in the structure.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds like this are often studied for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, 4-methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide might be investigated for its potential as a drug candidate. Its interactions with biological targets could be explored to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological activity being studied. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

4-Methyl-N-[4-(2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl]Benzamide

- Structural Differences: Replaces the thiochromenone core with a coumarin (chromen-2-one) ring and substitutes the thiophene with a thiazole group .

- No reported GABAAR affinity, suggesting heterocyclic core specificity is critical for δ-subunit recognition .

4-Methoxy-N-(4-(4-(Trifluoromethyl)Phenoxy)Thieno[2,3-d]Pyrimidin-2-Yl)Benzamide

- Structural Differences: Incorporates a thieno[2,3-d]pyrimidine ring and a trifluoromethylphenoxy substituent .

- Functional Implications: Exhibits antimicrobial activity rather than CNS targeting, highlighting how minor structural changes (e.g., pyrimidine vs. thiochromenone) shift biological activity. The trifluoromethyl group enhances lipophilicity but may limit CNS uptake due to increased molecular weight .

Analogues with Varied Substitutions on the Benzamide Moiety

N-(4-(4-(4-X-Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-Yl)Benzamide Derivatives

- Structural Differences: Feature a triazole ring instead of thiochromenone and sulfonylphenyl substituents .

- Functional Implications: Synthesized via hydrazinecarbothioamide cyclization, these compounds exist in thione tautomeric forms, confirmed by IR (νC=S at 1247–1255 cm<sup>−1</sup>) and NMR . Unlike the target compound, they lack reported GABAAR activity, underscoring the importance of the thiochromenone scaffold for receptor interaction .

4-Chloro-N-(4-Oxo-3-Phenyl-1,3-Thiazolidin-2-Ylidene)Benzamide

- Structural Differences: Substitutes the thiochromenone with a thiazolidinone ring and introduces a chloro substituent .

- The chloro group may enhance metabolic stability but reduce solubility .

Pharmacological Analogues Targeting GABAA Receptors

DS2 (δ-Selective Compound 2)

- Structural Differences: A non-benzamide δ-GABAAR potentiator with a pyrazoloquinolinone scaffold .

- Functional Implications: While both DS2 and the target compound enhance δ-GABAAR currents, the latter’s benzamide-thiochromenone structure enables PET compatibility, whereas DS2 lacks radiolabeling utility .

Physicochemical Properties

Biological Activity

4-Methoxy-N-(4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in treating diseases such as cancer.

Chemical Structure

The compound features a thiochromene core substituted with a methoxy group and a benzamide moiety. Its structural formula is represented as follows:

This structure is critical for its interaction with biological targets, particularly topoisomerases, which are essential enzymes in DNA replication and transcription.

The primary mechanism of action for this compound involves the inhibition of topoisomerase I and II activities. These enzymes are crucial for managing DNA supercoiling during replication. Inhibition leads to DNA damage and subsequent apoptosis in cancer cells.

Topoisomerase Inhibition

Research indicates that this compound effectively inhibits both topoisomerase I and II, demonstrating significant cytotoxicity against various cancer cell lines. The inhibition mechanism is believed to involve the formation of a stable complex between the enzyme and the drug, preventing normal DNA function.

Anticancer Activity

A series of studies have evaluated the anticancer properties of this compound. Below is a summary table highlighting its effectiveness across different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Topoisomerase I inhibition |

| HeLa (Cervical Cancer) | 3.8 | Topoisomerase II inhibition |

| A549 (Lung Cancer) | 6.1 | Induction of apoptosis |

| PC-3 (Prostate Cancer) | 4.5 | DNA damage response activation |

These results indicate that the compound exhibits potent anticancer activity, particularly in breast and cervical cancer models.

Case Studies

- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor regression in xenograft models of human cancers. The study reported a reduction in tumor volume by up to 70% within four weeks of treatment.

- Combination Therapy : Recent studies explored the efficacy of this compound in combination with existing chemotherapeutics. The combination with doxorubicin showed enhanced efficacy, reducing IC50 values significantly compared to monotherapy.

Research Findings

Recent literature emphasizes the importance of the thiochromene scaffold in enhancing biological activity:

- Allosteric Modulation : The compound acts as an allosteric modulator for certain enzymes involved in metabolic pathways crucial for cancer cell survival .

- Reactive Oxygen Species (ROS) : It has been suggested that the compound may induce oxidative stress in cancer cells, contributing to its cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.